molecular formula C11H10F3NO B1599927 N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide CAS No. 193756-44-4

N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide

Cat. No. B1599927
Key on ui cas rn: 193756-44-4
M. Wt: 229.2 g/mol
InChI Key: BJOWSBJODJDOEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06933410B2

Procedure details

A 1 L, 3-necked, round-bottomed flask, equipped with a mechanical stirrer, digital thermometer, cooling bath, and nitrogen inlet-outlet, was charged with 2-aminoindan, (104 g, 0.781 mole) and isopropyl acetate (200 mL) at 20-25° C. The solution was cooled to 0-5° C. Ethyl trifluoroacetate (133 g, 0.936 mol) was added over 40 minutes while maintaining the internal temperature at 0-10° C. (in a 0-5° C. bath). The thick slurry was stirred at 0-10° C. for 2 hours. The reaction mixture is warmed to 20-25° C. over 30 minutes and heptane (60 mL) was added. The slurry was stirred for 30 minutes and the solids were collected by filtration over a polypropylene filter paper in a Büchner funnel with suction. The filter cake was washed with 0.003% (w/v) Stadis-450 (4.5 mg Lot # 200 Dolder)/heptane (3×50 mL) or until the filtrate was colorless. The solids were dried at 60-65° C. under vacuum (10-30 torr) with nitrogen bleeding to obtain 149.2 g (83.4% yield) of N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide as a beige white solid.
Quantity
104 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
133 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3]1.C(OC(C)C)(=O)C.[F:18][C:19]([F:26])([F:25])[C:20](OCC)=[O:21]>CCCCCCC>[CH2:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH2:10][CH:2]1[NH:1][C:20](=[O:21])[C:19]([F:26])([F:25])[F:18]

Inputs

Step One
Name
Quantity
104 g
Type
reactant
Smiles
NC1CC2=CC=CC=C2C1
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)OC(C)C
Step Two
Name
Quantity
133 g
Type
reactant
Smiles
FC(C(=O)OCC)(F)F
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The thick slurry was stirred at 0-10° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1 L, 3-necked, round-bottomed flask, equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
digital thermometer, cooling bath, and nitrogen inlet-outlet
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature at 0-10° C. (in a 0-5° C. bath)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is warmed to 20-25° C. over 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
The slurry was stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the solids were collected by filtration over a polypropylene
FILTRATION
Type
FILTRATION
Details
filter paper in a Büchner funnel with suction
WASH
Type
WASH
Details
The filter cake was washed with 0.003% (w/v) Stadis-450 (4.5 mg Lot # 200 Dolder)/heptane (3×50 mL)
CUSTOM
Type
CUSTOM
Details
The solids were dried at 60-65° C. under vacuum (10-30 torr) with nitrogen bleeding

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1C(CC2=CC=CC=C12)NC(C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 149.2 g
YIELD: PERCENTYIELD 83.4%
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.